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Introduction
Bazinaprine (also known as SR 95191) is a selective and reversible inhibitor of monoamine

oxidase A (MAO-A) that was investigated by Sanofi in the early 1990s as a potential treatment

for major depressive disorder.[1] Developed from the aminopyridazine lead compound

minaprine, Bazinaprine showed promise in preclinical studies due to its potent and selective

inhibition of MAO-A, an enzyme responsible for the degradation of key neurotransmitters like

serotonin and norepinephrine.[1] Despite reaching Phase 1 clinical trials in France and the

United Kingdom, its development was ultimately discontinued.[1] This technical guide provides

an in-depth overview of the early discovery and development history of Bazinaprine,

summarizing the available data, outlining likely experimental protocols, and visualizing key

pathways and workflows.

Core Data Summary
Due to the discontinuation of Bazinaprine's development at an early stage, publicly available

quantitative data is limited. The following tables summarize the known information.

Table 1: In Vitro and In Vivo Efficacy of Bazinaprine
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Parameter Value Species/System Notes

MAO-A Inhibition (In

Vitro)
IC50: 7.5 µM - 140 µM Not Specified

Time-dependent

inhibition observed

over a 30-minute

incubation period.

MAO-A Inhibition (In

Vivo)
ED50: 3-5 mg/kg Not Specified

MAO-B Inhibition Weak Inhibitory Effect Not Specified
Considered selective

for MAO-A.

IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose.

Table 2: Development Status of Bazinaprine
Parameter Details

Developer Sanofi

Drug Class Monoamine Oxidase A Inhibitor

Lead Compound Minaprine

Therapeutic Indication Major Depressive Disorder

Highest Development Phase Phase 1

Development Status Discontinued

Mechanism of Action and Signaling Pathway
Bazinaprine exerts its therapeutic effect primarily through the inhibition of MAO-A. This

enzyme is located on the outer membrane of mitochondria and is responsible for the oxidative

deamination of monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE),

and dopamine (DA), in the presynaptic neuron. By inhibiting MAO-A, Bazinaprine prevents the

breakdown of these neurotransmitters, leading to their increased concentration in the synaptic

cleft. This enhanced neurotransmitter availability is believed to be the primary mechanism

underlying its antidepressant effects.
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Caption: Bazinaprine's inhibition of MAO-A increases neurotransmitter levels.

Experimental Protocols
Detailed experimental protocols for Bazinaprine are not publicly available. However, based on

standard practices in drug discovery and development for MAO inhibitors, the following

methodologies were likely employed.

Synthesis of Bazinaprine
The synthesis of Bazinaprine would have likely started from its lead compound, minaprine,

which is an aminopyridazine derivative. The process would involve chemical modifications to

enhance its selectivity and potency for MAO-A while minimizing off-target effects. A generalized

synthetic workflow is depicted below.
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Caption: Generalized synthetic workflow for Bazinaprine.

Monoamine Oxidase (MAO) Inhibition Assay
To determine the in vitro inhibitory activity of Bazinaprine on MAO-A and MAO-B, a

fluorometric or radiometric assay would have been used.

Objective: To determine the IC50 values of Bazinaprine for MAO-A and MAO-B.
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Materials:

Recombinant human MAO-A and MAO-B enzymes.

A suitable substrate (e.g., kynuramine for a fluorometric assay, or a radiolabeled substrate

like [14C]serotonin for MAO-A and [14C]phenylethylamine for MAO-B).

Bazinaprine at various concentrations.

Control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).

Assay buffer (e.g., potassium phosphate buffer).

96-well plates.

Fluorometer or scintillation counter.

Procedure:

Prepare serial dilutions of Bazinaprine.

In a 96-well plate, add the assay buffer, MAO enzyme (A or B), and either Bazinaprine or a

control inhibitor.

Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at 37°C.

Initiate the reaction by adding the substrate.

Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

Stop the reaction (e.g., by adding a strong acid or base).

Measure the product formation using a fluorometer or scintillation counter.

Calculate the percentage of inhibition for each concentration of Bazinaprine compared to

the vehicle control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

Bazinaprine concentration and fitting the data to a sigmoidal dose-response curve.
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Preclinical In Vivo Efficacy Studies (Animal Models of
Depression)
To assess the antidepressant-like effects of Bazinaprine in vivo, standard rodent models of

depression such as the Forced Swim Test (FST) or Tail Suspension Test (TST) were likely

used.

Objective: To evaluate the ability of Bazinaprine to reduce immobility time in mice or rats,

which is indicative of an antidepressant effect.

Animals: Male mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar).

Procedure (Forced Swim Test):

Administer Bazinaprine or a vehicle control to the animals via an appropriate route (e.g.,

oral gavage or intraperitoneal injection) at various doses.

After a specific pre-treatment time (e.g., 30-60 minutes), place each animal individually into a

cylinder of water from which it cannot escape.

Record the animal's behavior for a set period (e.g., 6 minutes).

Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as

the cessation of struggling and remaining floating in the water, making only small movements

necessary to keep the head above water.

Compare the immobility times between the Bazinaprine-treated groups and the vehicle

control group. A significant reduction in immobility time is considered an antidepressant-like

effect.
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Caption: Typical workflow for a preclinical Forced Swim Test.

Conclusion
Bazinaprine was a promising MAO-A inhibitor that emerged from the optimization of the earlier

antidepressant, minaprine. Its development was supported by its selective and potent

mechanism of action. However, for reasons that are not publicly documented, its clinical

development was halted after Phase 1 trials. The information available today underscores the
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challenges in antidepressant drug development, where promising preclinical and early clinical

findings do not always translate into a successful therapeutic. This technical guide provides a

consolidated overview of the early-stage research and development of Bazinaprine, based on

the limited accessible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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